6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Overview
Description
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazole core, substituted with a 4-chlorophenyl group and an O-methyloxime functional group at the 5-carbaldehyde position. Its molecular formula is C13H10ClN3OS, and it has a molecular weight of 291.76 g/mol.
Mechanism of Action
Target of Action
The primary target of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
This compound acts as an agonist for CAR . It stimulates the nuclear translocation of CAR , which then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins .
Pharmacokinetics
As a car agonist, it may influence the pharmacokinetics of other drugs by modulating their metabolism and transport .
Result of Action
The activation of CAR by this compound can lead to changes at the molecular and cellular levels. This includes the altered expression of genes involved in drug metabolism and transport . These changes can affect how the body responds to certain drugs and toxins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or toxins can affect its ability to activate CAR . Additionally, factors such as pH and temperature could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an imidazothiazole derivative
Cellular Effects
Preliminary studies suggest that this compound may have anti-proliferative activity, as it has been observed to inhibit the growth of certain cancer cell lines . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation , which suggests that it may exert its effects at the molecular level through this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Oxime Formation: The aldehyde group at the 5-position is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine.
Methylation: The final step involves methylation of the oxime using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or further to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the imidazo[2,1-b][1,3]thiazole ring.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the O-methyloxime group.
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime: Substitutes bromine for chlorine.
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-ethyloxime: Has an ethyloxime instead of a methyloxime group.
Uniqueness
The presence of the O-methyloxime group in 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBSNJDYMYAAD-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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